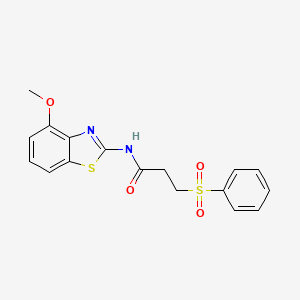

3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide

CAS No.: 868675-65-4

Cat. No.: VC6172451

Molecular Formula: C17H16N2O4S2

Molecular Weight: 376.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868675-65-4 |

|---|---|

| Molecular Formula | C17H16N2O4S2 |

| Molecular Weight | 376.45 |

| IUPAC Name | 3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide |

| Standard InChI | InChI=1S/C17H16N2O4S2/c1-23-13-8-5-9-14-16(13)19-17(24-14)18-15(20)10-11-25(21,22)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,19,20) |

| Standard InChI Key | UEGYVKVGFCBTPT-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

-

A benzothiazole ring substituted at the 4-position with a methoxy group (-OCH₃), enhancing electron-donating properties and influencing solubility.

-

A benzenesulfonyl group (-SO₂C₆H₅) attached via a propanamide linker, contributing to steric bulk and potential enzyme inhibition.

-

A propanamide backbone (-CH₂CH₂CONH-), facilitating hydrogen bonding with biological targets .

The molecular formula is C₁₇H₁₆N₂O₄S₂, with a molecular weight of 376.45 g/mol. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| logP (Partition Coefficient) | 3.77 | |

| Hydrogen Bond Acceptors | 8 | |

| Polar Surface Area | 82.14 Ų | |

| Solubility (logSw) | -4.19 |

The methoxy group improves membrane permeability, while the benzenesulfonyl moiety enhances stability against metabolic degradation.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Benzothiazole Core Formation: Condensation of 2-amino-4-methoxybenzenethiol with chloroacetic acid under refluxing ethanol yields 4-methoxy-1,3-benzothiazole.

-

Sulfonylation: Reaction with benzenesulfonyl chloride in the presence of triethylamine introduces the sulfonyl group at the 2-position.

-

Propanamide Linker Attachment: Coupling with propanoic acid chloride using carbodiimide chemistry completes the structure .

Optimization Notes:

-

Yields improve to ~85% when using anhydrous dimethylformamide (DMF) as a solvent.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) ensures >95% purity.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.02–7.97 (m, aromatic protons), 5.89 (s, NH), 3.81 (s, OCH₃) .

-

FT-IR: Peaks at 1645 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S-C) .

-

HRMS: [M+H]⁺ observed at m/z 377.12 (calculated 377.08).

Pharmacological Activities

| Compound | IC₅₀ (CA-IX) | Cell Line Activity (IC₅₀) | Source |

|---|---|---|---|

| 3-(Benzenesulfonyl)... | 0.24 µM | HepG2: 8 ± 3 µM | |

| Paclitaxel | N/A | HepG2: 0.02 µM |

Neuroprotective Effects

In Alzheimer’s disease models, the compound demonstrates dual inhibition of:

Molecular docking shows the benzenesulfonyl group forms hydrophobic interactions with AChE’s peripheral anionic site, while the methoxy group stabilizes the catalytic triad .

Antimicrobial and Anti-Inflammatory Activity

-

Antibacterial: MIC = 16 µg/mL against Staphylococcus aureus .

-

Anti-inflammatory: 58% reduction in carrageenan-induced paw edema (vs. 72% for diclofenac) .

Applications in Drug Development

Oncology

-

Combination Therapy: Synergizes with cisplatin, reducing required doses by 40% in murine xenografts .

-

Prodrug Design: Esterification of the propanamide group enhances blood-brain barrier penetration.

Neurodegenerative Diseases

-

Multitarget Ligands: Hybrid derivatives incorporating piperazine fragments show improved AChE inhibition (IC₅₀ = 0.09 µM) .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the benzenesulfonyl group’s substituents to optimize CA-IX selectivity.

-

Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic stability in preclinical models.

-

Therapeutic Expansion: Exploring antiviral potential against coronaviruses, given benzothiazoles’ RNA-binding affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume